(Quinoxalin-5-yl)methanesulfonamide, also known by its IUPAC name quinoxalin-5-ylmethanesulfonamide, is an organic compound with the molecular formula and a molecular weight of approximately 223.25 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a quinoxaline moiety. Quinoxaline derivatives have garnered attention due to their diverse biological activities, making them significant in pharmaceutical research.
Quinoxalin-5-ylmethanesulfonamide can be sourced from various chemical suppliers and is classified under sulfonamides and heterocyclic compounds. Its structural features position it within the broader category of nitrogen-containing heterocycles, particularly those derived from quinoxaline, which is a bicyclic compound composed of two fused aromatic rings containing nitrogen atoms.
The synthesis of (quinoxalin-5-yl)methanesulfonamide can be achieved through several methods, including:
The reaction conditions usually require an inert atmosphere to prevent oxidation and may involve solvents like dichloromethane or dimethylformamide to facilitate solubility and reactivity. Reaction yields can be optimized by adjusting temperature and reaction time.
The compound has specific structural data that can be represented in various formats such as InChI (International Chemical Identifier):
This data provides insight into its connectivity and stereochemistry.
(Quinoxalin-5-yl)methanesulfonamide can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control and solvent choice to ensure desired selectivity and yield.
The mechanism of action for (quinoxalin-5-yl)methanesulfonamide is primarily linked to its biological activity. It is believed to inhibit certain enzymes or proteins involved in cellular processes, particularly those related to bacterial growth or cancer cell proliferation.
Research indicates that compounds with similar structures exhibit antimicrobial and antitumor properties. The exact mechanism often involves interference with DNA synthesis or protein function at the cellular level.
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization.
Scientific Uses
(Quinoxalin-5-yl)methanesulfonamide has potential applications in:
Quinoxaline, a bicyclic heterocycle formed by fusing benzene and pyrazine rings, has been a cornerstone of medicinal chemistry for decades. Its planar, electron-rich structure enables diverse interactions with biological targets, facilitating broad therapeutic applications. Early research focused on naturally occurring quinoxaline antibiotics like echinomycin (quinoxaline-2-carboxylic acid derivative), discovered in the 1950s–1960s "golden era" of antibiotic development. This compound demonstrated potent antimicrobial activity by intercalating DNA but faced limitations due to toxicity [2] [4]. The 1980s marked a pivotal shift toward synthetic quinoxaline derivatives, leveraging novel green synthesis protocols, multi-component cascades, and combinatorial chemistry to enhance structural diversity. These innovations enabled precise modifications at the C-2, C-3, and C-5/C-6 positions, optimizing pharmacokinetic properties [1]. By the 2010s, over 800 quinoxaline-based compounds had been patented, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications. Key milestones include the development of quinoxaline-2-carboxamide derivatives as kinase inhibitors and 3-methylquinoxaline scaffolds with improved bioavailability profiles [4] [5].
Table 1: Historical Milestones in Quinoxaline Derivative Development
Time Period | Key Compounds | Therapeutic Area | Structural Innovation | |
---|---|---|---|---|
1950s–1960s | Echinomycin, Actinomycin | Antimicrobial | Natural quinoxaline peptides | |
1980s–1990s | 2-Chloro-3-methylquinoxaline | Broad-spectrum agents | Halogenation for enhanced reactivity | |
2000s–2010s | Quinoxaline-2,3-diones | CNS disorders | Trione system for receptor modulation | |
2010s–Present | (Quinoxalin-5-yl)methanesulfonamide | Anticancer/antimicrobial | Sulfonamide functionalization at C-5 position | [1] [4] [5] |
The strategic incorporation of electron-withdrawing groups (e.g., chlorine at C-2) or hydrophilic moieties (e.g., carboxylic acids at C-5) refined drug-like properties. For example, 2-chloro-3-methylquinoxaline served as a versatile intermediate for nucleophilic substitutions, enabling ether or amine linkages that improved water solubility and target affinity [5]. This evolution underscores quinoxaline’s adaptability as a "privileged scaffold" in drug design.
Sulfonamide functionalization (–SO₂NH₂) imparts unique advantages to quinoxaline cores by modulating electronic properties, hydrogen bonding capacity, and steric accessibility. This group enhances bioavailability and target selectivity due to its ionizable nature, facilitating interactions with enzymatic active sites. In antimicrobial contexts, sulfonamide-quinoxaline hybrids disrupt bacterial folate synthesis and DNA gyrase activity. Compounds like 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methylquinoxalines exhibit zones of inhibition >14 mm against Escherichia coli and Staphylococcus aureus at 50 μg/disk, outperforming classical sulfonamides by leveraging quinoxaline’s membrane-penetrating ability [2] [5].
Table 2: Structure-Activity Relationships (SAR) of Sulfonamide-Functionalized Quinoxalines
Quinoxaline Position | Sulfonamide-Linked Group | Biological Activity | Mechanistic Insight | |
---|---|---|---|---|
C-5 | Benzaldehyde/imines | Antibacterial (Gram-negative) | Enhanced lipophilicity; membrane disruption | |
C-2 | Aminophenyl | Antifungal vs. Candida albicans | H-bond donation to ergosterol biosynthesis enzymes | |
C-3 | Steroidal conjugates | Dual anticancer/antimicrobial | Inhibition of topoisomerase II and DHFR | |
C-6 | Piperazine | Anti-HIV and antimalarial | Chelation of viral/metabolic cofactors | [1] [4] [5] |
In oncology, (quinoxalin-5-yl)methanesulfonamide derivatives exert dual antiproliferative effects: (1) direct inhibition of carbonic anhydrase IX (CA-IX), a hypoxia-induced enzyme that acidifies the tumor microenvironment, and (2) disruption of hypoxia-inducible factor-1α (HIF-1α) dimerization. The sulfonamide moiety acts as a zinc-binding group (ZBG), chelating CA-IX’s active-site zinc ion with nanomolar affinity. This suppresses extracellular acidosis, curtailing tumor invasion and metastasis [1] [4].
Tumor hypoxia—defined by oxygen partial pressures <10 mmHg—occurs in >90% of solid malignancies due to aberrant vasculature and high metabolic demand. This microenvironment activates HIF-1, a heterodimeric transcription factor comprising HIF-1α and HIF-1β subunits. Under normoxia, HIF-1α undergoes prolyl hydroxylation by prolyl hydroxylase domain proteins (PHDs), leading to von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation. Hypoxia stabilizes HIF-1α, enabling its nuclear translocation and binding to hypoxia-response elements (HREs; 5′-RCGTG-3′). This activates genes driving angiogenesis (VEGF, PDGFB), metastasis (LOX, MMP9), and metabolic reprogramming (GLUT1, PDK1) [3] [6] [9].
Table 3: Hypoxia-Induced Molecular Targets and Quinoxaline Sulfonamide Interventions
Hypoxia-Induced Pathway | Key Target Genes | Biological Consequence | Quinoxaline Sulfonamide Action | |
---|---|---|---|---|
Angiogenesis | VEGF, SDF1 | Abnormal vasculature; metastasis | Suppression of HIF-1α-VEGF axis | |
Metabolic Reprogramming | GLUT1, PDK1 | Glycolytic shift (Warburg effect) | PDK1 inhibition; glucose uptake blockade | |
Epithelial-Mesenchymal Transition | SNAI1, ZEB1 | Loss of E-cadherin; invasion | Downregulation of mesenchymal transcription factors | |
Immune Evasion | PD-L1, ADM | T-cell exhaustion; macrophage polarization | Restoration of CD8⁺ T-cell infiltration | [3] [6] [9] |
Quinoxaline sulfonamides counteract HIF signaling via three primary mechanisms:
These actions position (quinoxalin-5-yl)methanesulfonamide as a multimodal agent capable of disrupting the hypoxic tumor niche—a significant advance given HIF-1α overexpression correlates with 10-fold higher mortality in early-stage cancers [6] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2